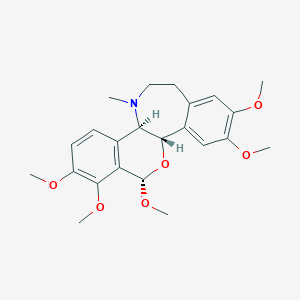
Alpinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpinine is a natural product that is found in several plant species, including Alpinia oxyphylla, Alpinia galanga, and Alpinia katsumadai. It is a member of the ginger family and has been used in traditional medicine for centuries. Recent scientific research has focused on the potential applications of alpinine in various fields, including cancer treatment, neuroprotection, and inflammation.
Aplicaciones Científicas De Investigación
Identification and Properties
- Alpinine, along with epialpinine, muramine, and protopine, has been identified as an alkaloid of Papaver bracteatum. This research corrected earlier reports about the presence of alpinine in this species (Theuns et al., 1985).
- A study on Delphinium alpinum isolated alpinine as a new norditerpene alkaloid. Its structure was determined based on various spectroscopic analyses (Khairitdinova et al., 2005).
Therapeutic Potential
- The fruit of Alpinia oxyphylla, which contains alpinine, has been used for treating cancer and inflammatory conditions. This study found anti-angiogenic potentials in the herb, which may partly explain its usage in these diseases (He et al., 2010).
- Alpinia calcarata Roscoe, another species in the same genus, has shown significant anti-inflammatory activity. This supports its traditional use as an anti-inflammatory agent (Arawwawala et al., 2012).
Pharmacological Importance
- The genus Alpinia, which includes plants containing alpinine, is noted for its variety of medicinal properties. These plants, like Alpinia zerumbet and Alpinia purpurata, have been used in folk medicine for arterial hypertension and inflammatory processes (Victório, 2011).
- Research on the rhizomes of Alpinia officinarum led to the isolation of a new dimeric diarylheptanoid, along with known diarylheptanoids. These compounds, including alpinine, showed cytotoxicity against certain cell lines (Liu et al., 2014).
Chemical and Biological Insights
- A study highlighted the chemistry and pharmacology of Edelweiss, mentioning the significant presence of alkaloids like alpinine and their potential therapeutic benefits in various human diseases (Tauchen & Kokoska, 2017).
- The genus Alpinia has been under scrutiny for its chemical constituents, with alpinine being one of the major compounds identified. These constituents have shown a range of biological activities, including antiemetic, antiulcer, antibacterial, and anti-inflammatory effects (Ma et al., 2017).
Neuroprotective and Antioxidant Effects
- Alpinia oxyphylla was found to have neuroprotective effects against ischemic damage and neuron cell toxicity. This suggests its potential in treating cerebrovascular disorders and hypertension (Koo et al., 2004).
- The ethanol extract of Alpinia oxyphylla fruits, containing alpinine, exhibited potent antioxidant and anticancer activities, indicating its potential for application in food and drug products (Wang et al., 2013).
Propiedades
Número CAS |
14028-90-1 |
|---|---|
Nombre del producto |
Alpinine |
Fórmula molecular |
C23H29NO6 |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
(1S,11R,18S)-4,5,15,16,18-pentamethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaene |
InChI |
InChI=1S/C23H29NO6/c1-24-10-9-13-11-17(26-3)18(27-4)12-15(13)21-20(24)14-7-8-16(25-2)22(28-5)19(14)23(29-6)30-21/h7-8,11-12,20-21,23H,9-10H2,1-6H3/t20-,21+,23+/m1/s1 |
Clave InChI |
NGGOLDIRUNJLSH-GIWBLDEGSA-N |
SMILES isomérico |
CN1CCC2=CC(=C(C=C2[C@H]3[C@H]1C4=C([C@H](O3)OC)C(=C(C=C4)OC)OC)OC)OC |
SMILES |
CN1CCC2=CC(=C(C=C2C3C1C4=C(C(O3)OC)C(=C(C=C4)OC)OC)OC)OC |
SMILES canónico |
CN1CCC2=CC(=C(C=C2C3C1C4=C(C(O3)OC)C(=C(C=C4)OC)OC)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



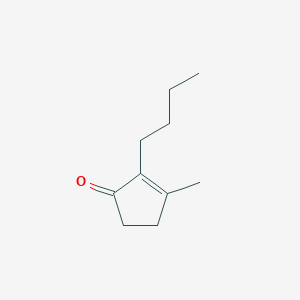
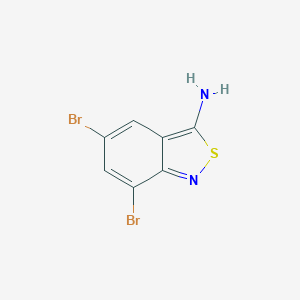
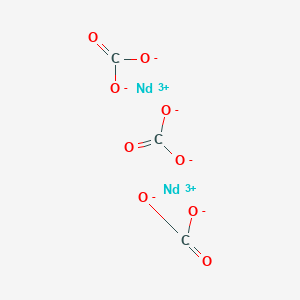
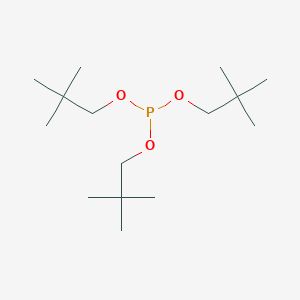
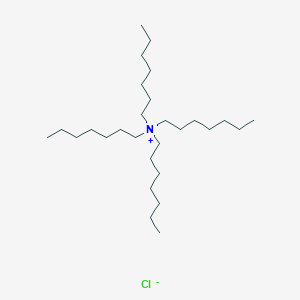
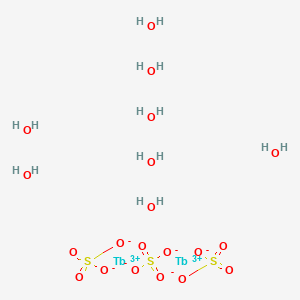
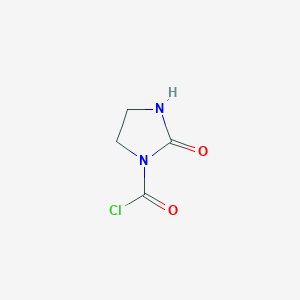
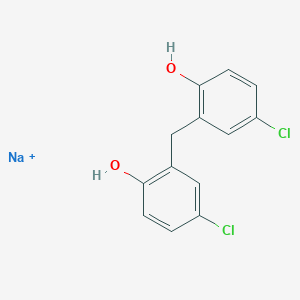
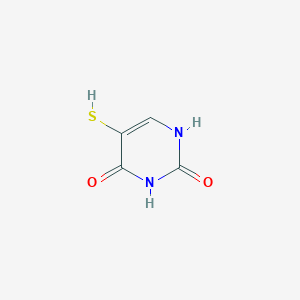
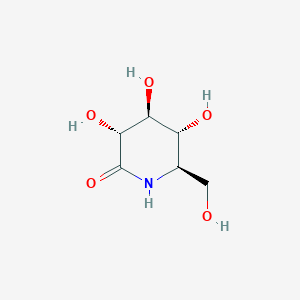
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)
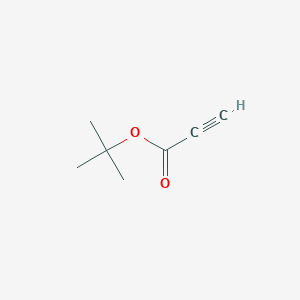
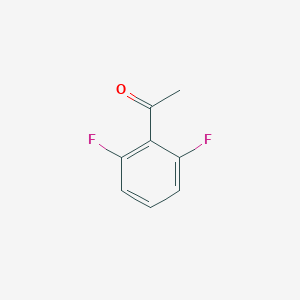
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)